
Aluminum (III) acetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminumacetylacetonate, also known as tris(acetylacetonato)aluminum, is a coordination complex with the chemical formula Al(C₅H₇O₂)₃. This compound consists of an aluminum ion coordinated to three acetylacetonate ligands. It is a white solid that is sparingly soluble in water but soluble in organic solvents. Aluminumacetylacetonate is widely used in research and industrial applications due to its stability and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminumacetylacetonate can be synthesized through the reaction of aluminum chloride (AlCl₃) with acetylacetone (C₅H₈O₂) in the presence of a base. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Al(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{HCl} ]
The reaction is carried out in an organic solvent such as isopropanol or acetone, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, aluminumacetylacetonate is produced using similar methods but on a larger scale. The process involves the controlled addition of aluminum chloride to a solution of acetylacetone, followed by purification steps to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminumacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al₂O₃).
Reduction: It can be reduced under specific conditions to yield aluminum metal.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or an oxidizing agent.
Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.
Substitution: Involves the use of ligands such as phosphines or amines under controlled conditions.
Major Products
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Aluminum metal (Al)
Substitution: Various substituted aluminum complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Aluminumacetylacetonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of aluminumacetylacetonate involves its ability to coordinate with various substrates through its acetylacetonate ligands. This coordination facilitates catalytic reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zincacetylacetonate
- Ironacetylacetonate
- Copperacetylacetonate
- Nickelacetylacetonate
Uniqueness
Aluminumacetylacetonate is unique due to its high thermal stability and ability to form stable complexes with a wide range of ligands. This makes it particularly useful in high-temperature applications and as a precursor for aluminum-containing materials .
Eigenschaften
Molekularformel |
C15H21AlO6 |
|---|---|
Molekulargewicht |
324.30 g/mol |
IUPAC-Name |
(Z)-4-[[(Z)-4-oxopent-2-en-2-yl]oxy-[(E)-4-oxopent-2-en-2-yl]oxyalumanyl]oxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b4-3+;2*4-3-; |
InChI-Schlüssel |
KILURZWTCGSYRE-RKFKAVRRSA-K |
Isomerische SMILES |
C/C(=C\C(=O)C)/O[Al](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |
Kanonische SMILES |
CC(=CC(=O)C)O[Al](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



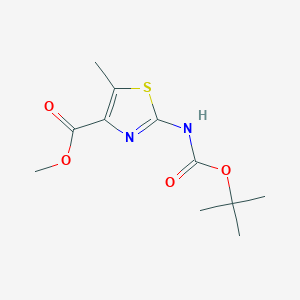
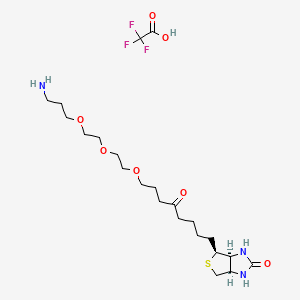
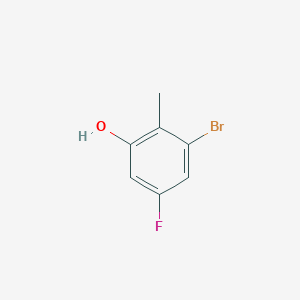
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)
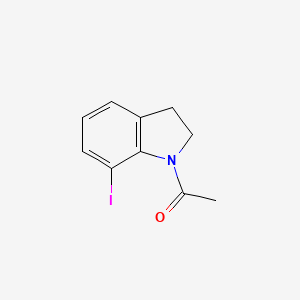

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
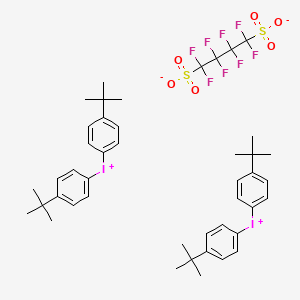
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)
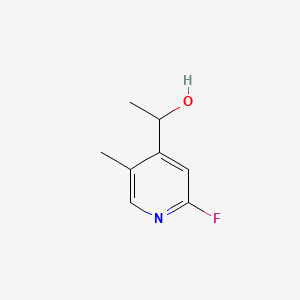

![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)

